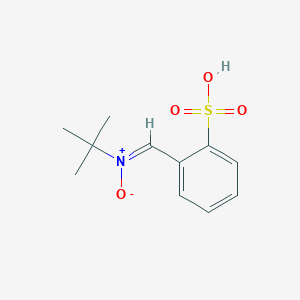

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves multistep organic reactions. For instance, synthesis involving pyrrolo[3,4-c]pyrrole units typically employs Pd-catalyzed Suzuki coupling and can yield polymers with significant luminescence and optical properties (Zhang & Tieke, 2008). Another approach involves the interaction between malononitrile dimer and diacetyl, leading to functionalized analogs of tricyanofuran-containing chromophores (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolo[3,2-b]pyrrole units, similar to the core of our compound, often displays deep colors and interesting photophysical properties. These compounds, when integrated into polymers, can exhibit strong fluorescence and high quantum yields, indicative of their robust electronic and optical properties (Welterlich, Charov, & Tieke, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often includes participation in cycloaddition reactions and potential for forming various functional groups. For instance, polarized ketene S,S- and N,S-acetals derived from similar structures can undergo 1,3-dipolar cycloaddition with activated methylene isocyanides to yield pyrroles with multiple substituents, demonstrating the compound's versatile reactivity (Misra, Panda, Ila, & Junjappa, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Microwave-assisted Synthesis : A study by Wyrębek et al. (2009) demonstrated the microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles, including derivatives similar to the compound , offering efficient methods for creating complex organic structures (Wyrębek et al., 2009).

Regioselective Synthesis of Succinyl-Spaced Pyrazoles : Bonacorso et al. (2011) reported on the synthesis of succinyl-spaced pyrazoles, a process relevant to the compound's synthetic pathway, highlighting its potential in creating diverse organic molecules (Bonacorso et al., 2011).

Synthesis for Application in Cigarette Flavoring : Fu Pei-pei (2013) explored the use of related pyrrole derivatives in cigarette flavoring, indicating potential industrial applications of such compounds (Fu Pei-pei, 2013).

Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines : Chudinov et al. (2007) investigated novel synthetic routes for pyrrole derivatives, underscoring the versatility of these compounds in chemical synthesis (Chudinov et al., 2007).

Synthesis of Polyheterocyclic Compounds : A study by Zhang et al. (2017) on the photoinduced oxidative annulation of related compounds highlights the potential of these molecules in forming complex, functionalized structures (Zhang et al., 2017).

Antimicrobial and Anticancer Activities : Rathinamanivannan et al. (2019) synthesized pyrrole derivatives and studied their potential antimicrobial and anticancer activities, suggesting biomedical applications (Rathinamanivannan et al., 2019).

Biochemical and Pharmacological Research

Exploitation of Naturally Derived Pigments : A review by Ishani et al. (2021) discussed the biological behaviors and industrial applications of related pyrrole alkaloids, underscoring their therapeutic and commercial potential (Ishani et al., 2021).

Molecular Docking Studies for Biological Activity : Hotsulia (2019) explored the synthesis of pyrrole derivatives and their potential effects on kinase activity and other biological targets, indicating their relevance in drug discovery (Hotsulia, 2019).

Safety and Hazards

Eigenschaften

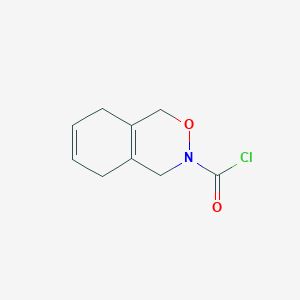

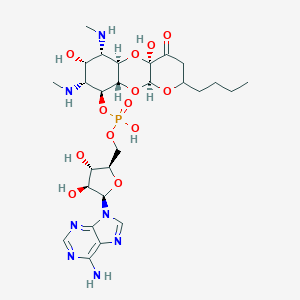

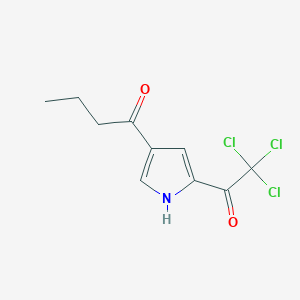

IUPAC Name |

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOKEVWDNCJQHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377429 |

Source

|

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one | |

CAS RN |

111468-91-8 |

Source

|

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.